Chlorfenson

Beschreibung

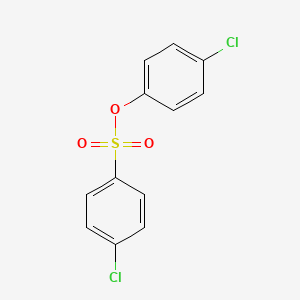

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-chlorophenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXLPPRPEOUENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020310 | |

| Record name | Chlorfenson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Chlorfenson | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL @ 25 °C IN G/100 ML: 1.4 G IN 95% ALCOHOL; 41.0 G IN CARBON TETRACHLORIDE; 110.0 G IN CYCLOHEXANONE; 110.0 G IN ETHYLENE DICHLORIDE; 2.0-2.7 G IN PETROLEUM OILS; 130.0 G IN ACETONE; 78 G IN XYLENE, SOLUBLE IN AROMATIC SOLVENTS, ACETONE; INSOLUBLE IN WATER, SOL IN 100 G SOLVENT @ 25 °C: 1 G IN ETHYL ALC; 2 G IN KEROSENE | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000188 [mmHg], Negligible at 25 °C | |

| Record name | Chlorfenson | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM BENZENE, White, crystalline solid | |

CAS No. |

80-33-1 | |

| Record name | Chlorfenson | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenson [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfenson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorfenson | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorfenson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorfenson | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW65NJ3YWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86.5 °C, WHITE TO TAN FLAKY SOLID; MP: APPROX 80 °C /TECHNICAL/ | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Reaction Mechanisms of Chlorfenson

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for chlorfenson (4-chlorophenyl 4-chlorobenzenesulfonate), a compound of interest for its acaricidal and fungicidal properties. The document details the core reaction mechanisms, experimental protocols, and quantitative data associated with both classical and modern synthetic routes.

Core Synthesis Pathways

This compound is primarily synthesized through two main pathways: a classical approach based on the Schotten-Baumann reaction and a more modern, greener electrochemical method.

Classical Synthesis: Nucleophilic Acyl Substitution

The traditional and most widely employed method for synthesizing this compound involves the reaction of 4-chlorophenol with 4-chlorobenzenesulfonyl chloride under alkaline conditions.[1] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism:

The reaction proceeds in a two-step mechanism:

-

Deprotonation of Phenol: In the presence of a base (e.g., sodium hydroxide), the hydroxyl group of 4-chlorophenol is deprotonated to form the more nucleophilic 4-chlorophenoxide ion.

-

Nucleophilic Attack and Esterification: The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a chloride ion as the leaving group to yield the final product, this compound.[1]

Experimental Protocol (Representative Laboratory Scale):

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis based on the Schotten-Baumann conditions can be described as follows:

-

Dissolution of Phenol: 4-chlorophenol is dissolved in a suitable aqueous alkaline solution, such as 10% sodium hydroxide, to form the sodium 4-chlorophenoxide.

-

Addition of Sulfonyl Chloride: 4-chlorobenzenesulfonyl chloride, dissolved in a water-immiscible organic solvent like dichloromethane or toluene, is added dropwise to the aqueous solution of the phenoxide with vigorous stirring. The two-phase system is characteristic of the Schotten-Baumann reaction conditions.

-

Reaction: The reaction mixture is stirred for several hours at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures (e.g., 50-60°C), to ensure complete reaction.

-

Work-up and Isolation: After the reaction is complete, the organic layer is separated, washed with water and brine to remove any unreacted phenoxide and base, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to obtain pure this compound crystals.[2]

Industrial Considerations:

On an industrial scale, this process may be adapted for continuous flow reactors to allow for better temperature control of the exothermic reaction.[1] To maintain high yields, a slight excess (e.g., a 1.05:1 molar ratio) of the sulfonyl chloride may be used.[1] Byproduct management is crucial, with potential impurities including bis(4-chlorophenyl) ether and various sulfonic acid derivatives.[1] Purification techniques such as fractional crystallization are employed to achieve high product purity.[1]

Modern Electrochemical Synthesis

A greener and more modern approach to this compound synthesis involves the electrochemical oxidative sulfonylation of p-chlorophenol with sodium 4-chlorobenzene sulfinate.[1] This method avoids the use of metal catalysts and harsh reagents.

Reaction Mechanism:

This electrochemical process is believed to proceed via a free radical mechanism:

-

Oxidation of Sulfinate: Cyclic voltammetry studies suggest that the sodium 4-chlorobenzene sulfinate is oxidized at the anode to generate a sulfonyl radical intermediate.[1]

-

Radical Coupling: This highly reactive sulfonyl radical then couples with p-chlorophenol to form the desired sulfonate ester, this compound. The primary byproduct of this reaction is hydrogen gas.[1]

Experimental Protocol (General Approach):

A typical experimental setup for this electrochemical synthesis would involve:

-

Electrolytic Cell: A divided or undivided electrolytic cell equipped with suitable electrodes (e.g., platinum or carbon-based electrodes).

-

Electrolyte Solution: A solution of p-chlorophenol and sodium 4-chlorobenzene sulfinate in a suitable solvent system, often containing a supporting electrolyte to ensure conductivity.

-

Electrolysis: A constant current is applied across the electrodes to initiate the oxidative coupling reaction.

-

Work-up and Isolation: Following the completion of the electrolysis, the product is extracted from the electrolyte solution using an organic solvent.

-

Purification: The extracted product is then purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis pathways of this compound.

| Parameter | Classical Synthesis (Schotten-Baumann) | Electrochemical Synthesis |

| Starting Materials | 4-chlorophenol, 4-chlorobenzenesulfonyl chloride, Base (e.g., NaOH) | p-chlorophenol, Sodium 4-chlorobenzene sulfinate |

| Typical Yield | High (Specific citable yields not readily available in public literature) | 85% (isolated yield)[1] |

| Reaction Temperature | Room temperature to 60°C | Typically ambient temperature |

| Reaction Time | Several hours | Dependent on current density and scale |

| Key Reagents | Strong base, Organic solvent | Supporting electrolyte |

| Byproducts | Bis(4-chlorophenyl) ether, sulfonic acid derivatives, NaCl | Hydrogen gas |

Visualizing the Pathways and Mechanisms

To further elucidate the synthesis processes, the following diagrams have been generated using the DOT language.

Classical Synthesis Workflow

Classical Synthesis Reaction Mechanism

Electrochemical Synthesis Workflow

Electrochemical Synthesis Reaction Mechanism

References

An In-depth Technical Guide to the Acaricidal Mechanism of Action of Chlorfenson

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenson is an organochlorine acaricide historically used for the control of mite populations in agricultural settings. Its efficacy stems from its targeted disruption of cellular energy metabolism. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on mitochondrial function. The content herein is intended for an audience with a strong background in biochemistry and toxicology, including researchers, scientists, and professionals involved in drug and pesticide development. This document synthesizes available data on its mode of action, presents plausible experimental methodologies for its study, and discusses mechanisms of resistance.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary mode of action of this compound as an acaricide is the inhibition of oxidative phosphorylation within the mitochondria of mites. This disruption of ATP synthesis is the central tenet of its toxicity, leading to energy depletion and eventual death of the organism. This compound is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 13.[1] This group encompasses inhibitors of oxidative phosphorylation. The precise molecular interactions of this compound within the oxidative phosphorylation pathway are not extensively detailed in recent literature, likely due to its status as an obsolete acaricide.[1] However, the classification points towards its interference with the generation of the proton gradient across the inner mitochondrial membrane or the utilization of this gradient by ATP synthase.

The disruption of the proton motive force, which is essential for the production of ATP, can occur through two primary mechanisms within IRAC Group 13:

-

Uncoupling of oxidative phosphorylation: This involves the dissipation of the proton gradient across the inner mitochondrial membrane. Uncouplers are typically lipophilic molecules that can transport protons back into the mitochondrial matrix, bypassing ATP synthase. This leads to continued oxygen consumption without the coupled synthesis of ATP, resulting in energy loss as heat.

-

Inhibition of ATP synthase (Complex V): This involves the direct binding to and inhibition of the F1Fo-ATP synthase enzyme. This enzyme utilizes the proton gradient to drive the phosphorylation of ADP to ATP. Inhibition of ATP synthase halts ATP production, leading to a rapid depletion of cellular energy.

While the exact site of action for this compound is not definitively elucidated in the available literature, its classification within this group strongly suggests one of these two mechanisms is at play.

Signaling Pathway of Oxidative Phosphorylation and Proposed Inhibition by this compound

The following diagram illustrates the electron transport chain and oxidative phosphorylation, highlighting the potential points of disruption by an inhibitor like this compound.

Caption: Oxidative phosphorylation pathway and potential this compound inhibition points.

Quantitative Data

| Compound | Target | Test Organism | Value | Reference |

| Chlorfenapyr | Uncoupler of oxidative phosphorylation | Tetranychus urticae | LC50: 32.24 ppm | [2] |

| Tetranychus urticae | LC50: 47.66 ppm | [2] | ||

| Tetranychus urticae | LC50: 29.66 mg/L | [3] | ||

| Abamectin | Chloride channel activator (different MoA for comparison) | Tetranychus urticae | LC50: 0.39 ppm | [2] |

| Fenpyroximate | METI (Mitochondrial Electron Transport Inhibitor) - Complex I | Tetranychus urticae | LC50: 5.67 ppm | [2] |

Note: The data for chlorfenapyr, another uncoupler of oxidative phosphorylation, illustrates the typical potency range for this class of acaricides.

Experimental Protocols

To investigate the mechanism of action of an acaricide like this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be employed.

Mitochondrial Isolation from Mites

Objective: To obtain a purified fraction of mitochondria from a target mite species (e.g., Tetranychus urticae) for in vitro assays.

Protocol:

-

Homogenization: A population of mites is collected and homogenized in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Differential Centrifugation:

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

The supernatant is collected and centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

-

Washing: The mitochondrial pellet is resuspended in the isolation buffer and the high-speed centrifugation step is repeated to wash the mitochondria.

-

Final Resuspension: The final mitochondrial pellet is resuspended in a minimal volume of a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

References

Chlorfenson: A Technical Guide to its Nomenclature, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acaricide and fungicide chlorfenson. It covers its IUPAC nomenclature, registered synonyms, physicochemical properties, and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, toxicology, and agricultural science.

Chemical Identity and Nomenclature

This compound is an organochlorine compound classified as a benzenesulfonate ester. The accurate and standardized identification of chemical compounds is crucial for scientific communication and regulatory purposes.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chlorophenyl 4-chlorobenzenesulfonate [1][2][3][4].

Registered Synonyms and Trade Names

This compound has been marketed under a variety of synonyms and trade names. This extensive list reflects its historical use in various formulations and regions. Notable synonyms include Ovex, Difenson, and Ovochlor[1][5][6][7]. The name "ovex" is commonly used in Canada and the USA[2]. Other registered names include Corotran, Mitran, Neosappiran, and Sappiran[6][7].

The following diagram illustrates the relationship between this compound and its various identifiers.

References

- 1. This compound | 80-33-1 | Benchchem [benchchem.com]

- 2. gcms.cz [gcms.cz]

- 3. go.drugbank.com [go.drugbank.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. agilent.com [agilent.com]

- 6. This compound | C12H8Cl2O3S | CID 6635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (Ref: K 6451) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Identification of Chlorfenson Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenson, an obsolete organochlorine acaricide, has been subject to environmental degradation through various pathways, including hydrolysis, photodegradation, and microbial action. Understanding the resulting degradation products is crucial for environmental monitoring, toxicological assessment, and ensuring the purity of related chemical entities in drug development, where impurities can have significant impacts. This guide provides a comprehensive overview of the identified degradation products of this compound, detailed experimental protocols for their identification, and a summary of available quantitative data.

Degradation Products of this compound

The primary degradation pathway for this compound is hydrolysis, which leads to the cleavage of the ester linkage. Decomposition in biological systems, such as insects and plants, also contributes to its breakdown. The principal identified degradation products are:

-

p-Chlorobenzenesulfonic acid : Formed through the decomposition of this compound in biological systems[1][2].

-

p-Chlorophenol : A product of hydrolysis, particularly under alkaline conditions[2].

It is also important to consider potential impurities from the manufacturing process that might be present in technical-grade this compound and could be mistaken for degradation products. These include:

Quantitative Data on this compound Degradation

Quantitative data on the environmental persistence of this compound, such as its soil half-life and degradation rates in water, are scarce in publicly available literature, largely due to its status as an obsolete pesticide[3]. However, some information regarding its atmospheric and aquatic persistence is available.

| Degradation Pathway | Matrix | Parameter | Value | Reference |

| Volatilization | Distilled Water | Half-life | 69 days | [2] |

| Photodegradation | Atmosphere | Half-life | 2-3 days | [2] |

| Hydrolysis | Alkaline Conditions | Qualitative | Hydrolyzes | [2] |

| Biodegradation | Soil & Water | Data | Not Available | [3] |

Experimental Protocols

The identification and quantification of this compound and its degradation products typically involve extraction from the sample matrix followed by chromatographic analysis.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices[4][5][6][7].

Protocol:

-

Homogenization : Homogenize 10-15 g of the solid sample (e.g., soil, plant material). For liquid samples (e.g., water), use a representative volume.

-

Extraction :

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[5].

-

Shake vigorously for 1 minute and then centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

-

Take an aliquot of the acetonitrile supernatant.

-

Add it to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate to remove interferences and residual water[5].

-

Vortex for 30 seconds and centrifuge.

-

-

Final Extract : The resulting supernatant is the final extract, ready for analysis by GC-MS/MS or LC-MS/MS.

Analytical Methodology: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of this compound and its potential degradation products[8][9][10].

Instrumentation and Conditions:

-

Gas Chromatograph : Equipped with a split/splitless injector and a capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector : Splitless mode.

-

Oven Temperature Program : A typical program starts at a lower temperature (e.g., 70°C) and ramps up to a higher temperature (e.g., 300°C) to ensure the separation of analytes.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization : Electron Ionization (EI) at 70 eV.

-

MRM Transitions : Specific precursor-to-product ion transitions for this compound and its suspected degradation products would need to be optimized. For this compound, characteristic ions can be found in mass spectral libraries[8].

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or mass spectrometric detector can also be used, particularly for the analysis of the more polar degradation products like p-chlorobenzenesulfonic acid.

Instrumentation and Conditions:

-

HPLC System : A standard HPLC system with a pump, autosampler, and detector.

-

Column : A reverse-phase C18 column is commonly used for pesticide analysis.

-

Mobile Phase : A gradient of acetonitrile and water (often with a modifier like formic acid) is typically employed.

-

Detector : A UV detector set at a wavelength appropriate for the analytes or a mass spectrometer for higher selectivity and confirmation.

Visualizations

Caption: Primary degradation pathway of this compound.

Caption: General workflow for identifying this compound degradation products.

References

- 1. This compound | 80-33-1 | Benchchem [benchchem.com]

- 2. This compound | C12H8Cl2O3S | CID 6635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: K 6451) [sitem.herts.ac.uk]

- 4. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QuEChERS: Home [quechers.eu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. measurlabs.com [measurlabs.com]

- 8. thermoscientific.fr [thermoscientific.fr]

- 9. agilent.com [agilent.com]

- 10. gcms.cz [gcms.cz]

An In-depth Technical Guide on the Solubility of Chlorfenson in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenson, also known by trade names such as Ovex and Ovotran, is a diphenyl sulfonate compound historically used as a miticide and acaricide.[1] Its chemical name is 4-chlorophenyl 4-chlorobenzenesulfonate.[2] Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including the development of analytical methods for residue detection, formulation of pest control products, and toxicological studies. This document provides a comprehensive overview of the solubility of this compound, details the experimental protocols for its determination, and illustrates a typical analytical workflow.

Data Presentation: Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. For this compound, solubility varies significantly across different organic solvents, reflecting its chemical structure. The compound is practically insoluble in water but shows moderate to high solubility in many organic solvents.[2]

The quantitative solubility data for this compound in several organic solvents at 25 °C are summarized in the table below for easy comparison.

| Organic Solvent | Solubility ( g/100 mL) @ 25 °C | Solubility (g/L) @ 25 °C | Reference |

| Acetone | 130.0 | 1300 | [2] |

| Cyclohexanone | 110.0 | 1100 | [2] |

| Ethylene Dichloride | 110.0 | 1100 | [2] |

| Xylene | 78.0 | 780 | [2] |

| Carbon Tetrachloride | 41.0 | 410 | [2] |

| Petroleum Oils | 2.0 - 2.7 | 20 - 27 | [2] |

| 95% Alcohol (Ethanol) | 1.4 | 14 | [2] |

| Ethyl Alcohol | 1.0 ( g/100g solvent) | ~10¹ | [2] |

| Kerosene | 2.0 ( g/100g solvent) | ~20² | [2] |

| Water | Practically Insoluble (~0.0003 g/100mL) | ~0.003 | [1] |

¹Value converted assuming the density of ethanol is ~0.789 g/mL. ²Value converted assuming the density of kerosene is ~0.8 g/mL.

Experimental Protocols: Solubility Determination

The determination of a compound's solubility is a precise experimental process. While specific protocols for the cited this compound data are not detailed in the source literature, a standardized methodology such as the Shake-Flask Method is widely recognized and considered the "gold standard" for solubility measurements.[3][4] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for substances with solubilities above 10⁻² g/L.[5][6]

Key Experimental Methodology: The Shake-Flask Method

The Shake-Flask method is a robust technique for determining the equilibrium solubility of a compound in a given solvent.[3][7]

Principle: An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solvent is saturated with the solute and the concentration of the dissolved solute remains constant. The concentration of the solute in the saturated solution is then measured, which represents its solubility.[4][8]

Detailed Protocol:

-

Preparation: A surplus of crystalline this compound is added to a flask containing a precise volume of the chosen organic solvent. Using an excess of the solid ensures that saturation can be achieved.[3]

-

Equilibration: The flask is sealed to prevent solvent evaporation and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., a water bath set to 25 °C). The mixture is agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[4][7]

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is typically achieved through centrifugation or filtration. Care must be taken during this step to avoid temperature changes that could alter the solubility.[5][9]

-

Analysis: A sample of the clear, saturated supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are common, highly sensitive, and specific methods for this purpose.[5][10]

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment is typically repeated multiple times to ensure the results are reproducible.[7]

Mandatory Visualization: Analytical Workflow

The analysis of this compound, particularly for residue detection in environmental or food samples, follows a standardized workflow designed to isolate, identify, and quantify the compound. This process ensures accuracy and reliability by removing interfering substances from the sample matrix before instrumental analysis.

References

- 1. This compound (Ref: K 6451) [sitem.herts.ac.uk]

- 2. This compound | C12H8Cl2O3S | CID 6635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. filab.fr [filab.fr]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Könyvek [books.google.hu]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Chlorfenson: A Technical Guide to its Historical Development and Agricultural Use

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenson, a chlorinated aromatic acaricide, played a significant role in mid-20th century agriculture for the control of mite populations, particularly spider mites. This technical guide provides a comprehensive overview of the historical development, agricultural applications, and underlying scientific principles of this compound. It includes a detailed examination of its mode of action as an inhibitor of oxidative phosphorylation, a summary of its toxicological profile, and a review of the development of resistance in target pest populations. This document also presents detailed experimental protocols for the synthesis of this compound, bioassays for acaricide resistance monitoring, and analytical methods for residue detection, serving as a valuable resource for researchers in pesticide science and related fields.

Historical Development

This compound, chemically known as 4-chlorophenyl 4-chlorobenzenesulfonate, was first reported in 1949 and subsequently introduced as a commercial acaricide.[1] It belongs to the benzenesulfonate group of pesticides. Developed and manufactured by companies such as Dow Chemical Co., DowElanco, Nippon Soda, and FMC, it was marketed under various trade names including Ovex, Ovochlor, Corotran, and Mitran.[1] this compound was utilized for its notable ovicidal activity, targeting the egg stage of mites, as well as being toxic to active life stages through contact and stomach action.[1] Its long residual activity made it an effective tool for mite control in various agricultural settings.[1] However, due to factors including the development of resistance in mite populations and evolving environmental and safety regulations, this compound is now considered an obsolete insecticide in many regions.[1]

Synonyms: Ovex, Ovochlor, Corotran, Mitran, Neosappiran, Sappiran, Carmel, Nutro Rose And Floral Spray, Difenson, Orthotran, Ovotox, CPCBS.[1]

Agricultural Applications

This compound was primarily used as an acaricide to control spider mites on a variety of agricultural and horticultural crops. Its application was particularly prominent on:

-

Fruit Crops: Including citrus, apples, and other deciduous fruits.

-

Vegetables: A range of vegetable crops susceptible to mite infestations.

-

Cotton: To manage spider mite populations in cotton fields.

-

Hops: For the control of mites in hop yards.

-

Ornamentals: To protect ornamental plants from mite damage.[1]

It was typically formulated as a wettable powder or an emulsifiable concentrate for application as a spray.[1] Beyond its primary use as an acaricide, there is also evidence of its effectiveness in controlling powdery mildew.[2]

Mode of Action: Inhibition of Oxidative Phosphorylation

The primary mode of action of this compound is the inhibition of oxidative phosphorylation.[1] This metabolic pathway, occurring in the mitochondria, is the main process by which cells generate adenosine triphosphate (ATP), the primary energy currency of the cell. By disrupting this process, this compound effectively cuts off the energy supply to the target organism, leading to cellular dysfunction and eventual death.

The following diagram illustrates the general pathway of oxidative phosphorylation and the proposed site of action for inhibitors like this compound.

Caption: Oxidative Phosphorylation Pathway and Site of this compound Inhibition.

Quantitative Data

Table 1: Mammalian Toxicity of this compound

| Species | Route | LD50 (mg/kg) |

| Rat | Oral | 2000 |

Table 2: Efficacy of Various Acaricides Against Tetranychus urticae

| Acaricide | LC50 (ppm) | Target Stage | Reference |

| Abamectin | 0.39 | Adult | [3] |

| Fenpyroximate | 5.67 | Adult | [3] |

| Spiromesifen | 12.53 | Adult | [3] |

| Chlorfenapyr | 32.24 | Adult | [3] |

| Propargite | 77.05 | Adult | [3] |

| Dicofol | 146.65 | Adult | [3] |

| Challenger (Chlorfenapyr) | 2.4 | Adult Female | [4] |

| Challenger (Chlorfenapyr) | 22.80 | Egg | [4] |

Table 3: Residue and Environmental Levels of this compound

| Matrix | Concentration | Location/Study | Year | Reference |

| Cropland Soil | 1.13 ppm | National Soils Monitoring Program (US) | 1971 | [2] |

| Various Plant Products | MRL: 0.01-0.05 mg/kg | European Union Regulation | 2000 | [2] |

Experimental Protocols

Synthesis of this compound (4-chlorophenyl 4-chlorobenzenesulfonate)

This protocol is a generalized procedure based on descriptions in the patent literature.

Materials:

-

4-chlorophenol

-

4-chlorobenzenesulfonyl chloride

-

Anhydrous solvent (e.g., toluene, xylene)

-

Base (e.g., pyridine, triethylamine, or an aqueous solution of sodium hydroxide)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Silica gel for column chromatography (optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1-1.2 equivalents) to the solution. If using an aqueous base, the reaction will be biphasic.

-

Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture at room temperature. The addition is often exothermic, and cooling may be necessary to maintain the desired temperature.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and, if an amine base was used, filter to remove the hydrochloride salt. If an aqueous base was used, separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.

Workflow Diagram:

Caption: Workflow for the Synthesis of this compound.

Bioassay for Acaricide Resistance Monitoring in Tetranychus urticae

This protocol is a generalized leaf-dip bioassay method.

Materials:

-

Bean plants (or other suitable host plant)

-

Healthy, adult female Tetranychus urticae from a susceptible laboratory strain and a field-collected population.

-

Acaricide stock solution of known concentration.

-

Distilled water with a non-ionic surfactant (e.g., Triton X-100 at 0.01%).

-

Petri dishes with a moistened filter paper or cotton pad.

-

Leaf discs (approximately 2-3 cm in diameter) from untreated host plants.

-

Fine camel-hair brush.

-

Stereomicroscope.

Procedure:

-

Prepare a series of acaricide dilutions from the stock solution using distilled water with surfactant. A control solution with only distilled water and surfactant should also be prepared.

-

Dip individual leaf discs into each dilution for 5-10 seconds with gentle agitation.

-

Place the treated leaf discs, adaxial side up, on the moistened filter paper in the Petri dishes.

-

Allow the leaf discs to air dry for 1-2 hours.

-

Using a fine camel-hair brush, transfer 20-30 adult female mites onto each leaf disc.

-

Incubate the Petri dishes at a constant temperature and photoperiod (e.g., 25°C, 16:8 L:D).

-

Assess mite mortality after 24, 48, and 72 hours under a stereomicroscope. Mites that are unable to walk when prodded with the brush are considered dead.

-

Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

-

Determine the LC50 value for each population using probit analysis.

-

Calculate the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible laboratory strain.

Logical Relationship Diagram:

Caption: Logical Flow of an Acaricide Resistance Bioassay.

Analytical Method for this compound Residue Detection

A generalized method using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Sample matrix (e.g., fruit, vegetable, soil).

-

Homogenizer or blender.

-

Extraction solvent (e.g., acetonitrile, acetone).

-

Salts for partitioning (e.g., magnesium sulfate, sodium chloride).

-

Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).

-

Centrifuge.

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

C18 analytical column.

-

Mobile phase (e.g., acetonitrile/water gradient).

-

This compound analytical standard.

Procedure:

-

Sample Preparation: Homogenize a representative sample of the matrix.

-

Extraction: Weigh a subsample of the homogenized material into a centrifuge tube. Add the extraction solvent and shake vigorously.

-

Partitioning (QuEChERS method): Add partitioning salts, shake, and centrifuge to separate the organic and aqueous layers.

-

Clean-up (d-SPE): Take an aliquot of the organic extract and add it to a centrifuge tube containing the d-SPE sorbent. Vortex and centrifuge.

-

Analysis: Filter the cleaned-up extract and inject an aliquot into the HPLC system.

-

Quantification: Compare the peak area of this compound in the sample to a calibration curve prepared from the analytical standard.

Resistance Development

The intensive use of this compound, like many other acaricides, led to the development of resistance in spider mite populations, particularly Tetranychus urticae.[5] The high reproductive potential and short life cycle of these mites facilitate the rapid selection of resistant individuals when exposed to persistent pesticide pressure. The mechanisms of resistance to acaricides are varied and can include target-site insensitivity, metabolic detoxification (e.g., enhanced activity of enzymes like cytochrome P450 monooxygenases, glutathione S-transferases, and carboxylesterases), and reduced penetration of the pesticide. While specific resistance mechanisms for this compound are not extensively detailed in recent literature, the general principles of acaricide resistance apply.

Conclusion

This compound was a historically significant acaricide that provided effective control of mite populations in a variety of agricultural systems. Its mode of action as an inhibitor of oxidative phosphorylation represented a key mechanism for its toxicity. However, the emergence of resistance and a greater understanding of the environmental and toxicological profiles of pesticides have led to its obsolescence. The information and protocols presented in this guide offer a valuable technical resource for researchers and scientists, providing insights into the development, application, and scientific underpinnings of this once widely used agricultural chemical. This historical perspective is crucial for understanding the evolution of pesticide science and for the development of more sustainable pest management strategies in the future.

References

- 1. This compound (Ref: K 6451) [sitem.herts.ac.uk]

- 2. This compound | C12H8Cl2O3S | CID 6635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 5. Toxicodynamic mechanisms and monitoring of acaricide resistance in the two-spotted spider mite - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Chlorfenson: A Technical Overview for Plant and Insect Models

For Immediate Release

This technical guide provides a comprehensive analysis of the metabolic pathways of the acaricide chlorfenson in both plant and insect models. The information is intended for researchers, scientists, and professionals in drug development and pesticide research. Due to the obsolete nature of this compound, quantitative metabolic data and specific experimental protocols are limited in publicly available literature. This document summarizes the established metabolic pathways and outlines general experimental methodologies applicable to the study of this compound metabolism.

Executive Summary

Metabolic Pathways of this compound

The central metabolic transformation of this compound in both plant and insect models is the hydrolysis of the ester bond. This reaction breaks down the parent molecule into two main fragments.

Primary Metabolic Pathway:

-

Parent Compound: this compound (4-chlorophenyl 4-chlorobenzenesulfonate)

-

Metabolic Reaction: Ester Hydrolysis

-

Primary Metabolite: p-chlorobenzenesulfonic acid[1]

-

Byproduct: 4-chlorophenol

This hydrolytic cleavage is a common detoxification mechanism for ester-containing xenobiotics in biological systems.

Metabolism in Plant Models

Studies on citrus saplings and soybean seedlings have shown that this compound is absorbed by the plant tissues and subsequently metabolized. The primary metabolite identified in these plant models is p-chlorobenzenesulfonic acid.[1] It is likely that this initial hydrolysis is followed by further conjugation of the resulting metabolites with endogenous plant molecules, such as sugars or amino acids, to facilitate sequestration and detoxification, a common fate for pesticide metabolites in plants.

Metabolism in Insect Models

In the American cockroach (Periplaneta americana), injection of this compound into the abdomen leads to its decomposition, yielding p-chlorobenzenesulfonic acid as a major metabolite.[1] This indicates that insects possess the necessary enzymatic machinery, likely esterases, to break down the this compound molecule. Further metabolism of the initial breakdown products may occur, leading to more polar compounds that can be more easily excreted.

Quantitative Data Summary

A thorough review of existing literature reveals a significant gap in quantitative data regarding this compound metabolism. Specific percentages of metabolite formation, the half-life of the parent compound within biological systems, and the relative abundance of different metabolites have not been publicly documented. The following table highlights the qualitative findings.

| Biological Model | Parent Compound | Primary Metabolite | Other Potential Metabolites | Reference |

| Citrus Sapling | This compound | p-chlorobenzenesulfonic acid | Not specified | [1] |

| Soybean Seedling | This compound | p-chlorobenzenesulfonic acid | Not specified | [1] |

| American Cockroach | This compound | p-chlorobenzenesulfonic acid | Not specified | [1] |

Experimental Protocols

Detailed, validated experimental protocols specifically for the analysis of this compound and its metabolites are not available. However, based on standard methodologies for pesticide residue analysis, a general workflow can be proposed.

General Experimental Workflow for Metabolic Studies

The following diagram illustrates a typical workflow for investigating the metabolism of a pesticide like this compound in a biological matrix.

Methodological Details

-

Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method would be a suitable starting point for extracting this compound and its metabolites from plant or insect tissues. This typically involves extraction with acetonitrile followed by a salting-out step.

-

Cleanup: Dispersive solid-phase extraction (d-SPE) is often employed after QuEChERS to remove interfering matrix components. The choice of sorbent would depend on the specific matrix.

-

Separation and Quantification: High-performance liquid chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS) would be the method of choice for separating and quantifying this compound and the polar metabolite, p-chlorobenzenesulfonic acid. Gas chromatography (GC) could also be used for the analysis of the parent compound, potentially after derivatization of the metabolite.

Signaling Pathway Visualization

The primary metabolic pathway of this compound is a direct enzymatic conversion rather than a complex signaling cascade. The following diagram illustrates this straightforward metabolic fate.

Conclusion

The metabolism of this compound in both plant and insect models proceeds through a primary hydrolysis reaction, yielding p-chlorobenzenesulfonic acid. While the qualitative aspects of this pathway are established, there is a notable absence of quantitative data in the available scientific literature. The experimental protocols outlined in this guide provide a foundational framework for researchers seeking to conduct detailed quantitative studies on the metabolic fate of this compound and to fill the existing knowledge gaps. Further research employing modern analytical techniques is necessary to fully elucidate the complete metabolic profile and toxicokinetics of this obsolete acaricide.

References

Environmental Fate and Persistence of Chlorfenson in Soil Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorfenson is an obsolete organochlorine acaricide and insecticide. Due to its historical use, understanding its environmental fate and persistence in soil ecosystems is crucial for assessing potential long-term contamination and risks. This technical guide provides a comprehensive overview of the known environmental properties of this compound, details the standardized experimental protocols used to assess the environmental fate of pesticides in soil, and outlines the analytical methods for its detection. Given that this compound is an older and obsolete pesticide, specific experimental data on its behavior in soil is limited.[1] Therefore, this guide combines the available information on this compound with established methodologies for pesticide environmental risk assessment to provide a thorough understanding of its potential behavior in soil.

Physicochemical Properties and Environmental Fate of this compound

This compound is characterized by low aqueous solubility and low volatility.[1] Its chemical structure suggests a potential for persistence and bioaccumulation. The primary processes governing the environmental fate of pesticides like this compound in soil are retention on soil particles (adsorption/desorption) and degradation (biotic and abiotic).[2]

Data on Soil Adsorption and Mobility

The mobility of a pesticide in soil is largely determined by its adsorption to soil particles, which is influenced by soil properties (organic matter and clay content) and the pesticide's chemical characteristics.[3][4] The soil adsorption coefficient (Koc) is a key parameter used to predict mobility. A high Koc value indicates that the pesticide is likely to be immobile in soil.[5]

Table 1: Estimated Soil Adsorption and Bioconcentration of this compound

| Parameter | Value | Interpretation | Source |

| Soil Adsorption Coefficient (Koc) | ~17,000 | Immobile in soil | [5] |

| Bioconcentration Factor (BCF) | ~930 | Bioconcentration in aquatic organisms will occur | [5] |

Note: These values are estimations based on structure-activity relationships and not from direct experimental studies on this compound in soil.

Degradation Pathways

Pesticide degradation in soil can occur through both abiotic (e.g., hydrolysis, photolysis) and biotic (microbial) processes.[6][7] While specific soil degradation pathways for this compound are not well-documented in the available literature, studies on its metabolism in plants indicate that it is decomposed to p-chlorobenzenesulfonic acid.[5] It is plausible that similar breakdown pathways could occur in soil mediated by microbial activity.

Experimental Protocols for Assessing Environmental Fate in Soil

To comprehensively evaluate the environmental fate and persistence of a pesticide like this compound, a series of standardized laboratory and field experiments are typically conducted.

Soil Adsorption/Desorption Studies (OECD 106)

These studies are fundamental to understanding the mobility of a pesticide in soil. The batch equilibrium method is the most common approach.[2]

Methodology:

-

Soil Selection: A range of representative soils with varying organic carbon content, clay content, and pH are selected.

-

Test Substance Preparation: A stock solution of this compound (ideally radiolabelled for ease of detection) is prepared in a 0.01 M CaCl2 solution, which mimics the ionic strength of soil solution.

-

Equilibration: A known mass of air-dried, sieved soil is mixed with a known volume of the this compound solution in a centrifuge tube.

-

Shaking: The soil-solution suspensions are shaken for a predetermined time (typically 24 hours) to reach equilibrium.

-

Centrifugation: The suspensions are centrifuged to separate the soil from the solution.

-

Analysis: The concentration of this compound remaining in the supernatant is determined.

-

Calculation: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and final concentrations in the solution.

-

Adsorption Isotherm: The experiment is repeated with a range of initial concentrations to develop an adsorption isotherm, from which the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated.

-

Desorption: The potential for desorption is assessed by replacing a portion of the supernatant with a fresh pesticide-free solution and re-equilibrating.[8]

Aerobic and Anaerobic Soil Degradation Studies (OECD 307)

These studies determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Treatment: Fresh soil samples are treated with a known concentration of this compound.

-

Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is saturated with water and purged with an inert gas like nitrogen.

-

Sampling: Soil samples are taken at various time intervals.

-

Extraction: this compound and its potential degradation products are extracted from the soil samples using an appropriate organic solvent.

-

Analysis: The extracts are analyzed to quantify the concentration of the parent compound and identify and quantify major metabolites.

-

Data Analysis: The rate of degradation is determined by plotting the concentration of this compound over time. The time taken for 50% of the initial concentration to dissipate (DT50 or half-life) is calculated, typically assuming first-order kinetics.[9]

Field Dissipation Studies (OECD Guideline)

Field studies provide a more realistic assessment of a pesticide's persistence under actual environmental conditions.

Methodology:

-

Plot Establishment: Test plots are established in representative agricultural fields.

-

Application: this compound is applied to the soil surface at a known rate, simulating agricultural practice.

-

Soil Sampling: Soil cores are collected from the plots at various time intervals and depths.

-

Analysis: The soil samples are analyzed for this compound residues.

-

Data Analysis: The decline in this compound concentration over time is used to calculate a field dissipation half-life.

Visualizations

Environmental Fate Pathways of this compound in Soil

References

- 1. This compound (Ref: K 6451) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. californiaagriculture.org [californiaagriculture.org]

- 4. ijcmas.com [ijcmas.com]

- 5. This compound | C12H8Cl2O3S | CID 6635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eagri.org [eagri.org]

Unraveling the Antifungal Mechanism of Chlorfenson Against Powdery Mildew: A Technical Guide

Disclaimer: The following technical guide on the antifungal mode of action of chlorfenson against powdery mildew is a synthesis of available information and is largely inferential. Direct, in-depth research specifically detailing this interaction is limited in publicly accessible scientific literature. The proposed mechanisms are based on the known activity of this compound and the general principles of antifungal action. The experimental protocols and quantitative data presented are illustrative examples based on common methodologies in fungicide research and are not derived from specific studies on this compound and powdery mildew.

Introduction

This compound, a chlorinated aromatic sulfonic acid ester, is primarily recognized for its acaricidal and insecticidal properties. However, reports have also indicated its efficacy in controlling powdery mildew, a widespread fungal disease affecting a variety of plants. This guide aims to provide a comprehensive overview of the potential antifungal mode of action of this compound, with a specific focus on its effects on powdery mildew fungi (Erysiphales). This document is intended for researchers, scientists, and professionals involved in drug development and crop protection.

This compound belongs to the chemical class of benzenesulfonate esters.[1] While its precise antifungal mechanism is not definitively established, two primary modes of action have been proposed: the inhibition of oxidative phosphorylation and interference with fungal cell wall synthesis.[2][3] This guide will explore these potential mechanisms in detail, supplemented with illustrative data and experimental protocols to provide a framework for future research.

Proposed Antifungal Modes of Action

Inhibition of Oxidative Phosphorylation

One of the proposed mechanisms for this compound's biological activity is the inhibition of oxidative phosphorylation.[2] This process is the primary means by which aerobic organisms generate ATP, the energy currency of the cell. Disruption of this pathway would have catastrophic consequences for fungal growth and development.

Hypothetical Signaling Pathway: Inhibition of Oxidative Phosphorylation

Caption: Hypothetical pathway of this compound inhibiting oxidative phosphorylation.

The Insecticide Resistance Action Committee (IRAC) classifies this compound in Mode of Action Group 13, which are inhibitors of mitochondrial ATP synthase. This classification supports the hypothesis that this compound disrupts energy metabolism in the target organism. In fungi, this would lead to a rapid depletion of ATP, inhibiting essential cellular processes such as spore germination, germ tube elongation, and mycelial growth, all of which are critical stages in the powdery mildew life cycle.

Interference with Fungal Cell Wall Synthesis

Another proposed mechanism is the interference with the synthesis of the fungal cell wall.[3] The fungal cell wall is a unique and essential structure, absent in plants and animals, making it an attractive target for selective antifungal agents. The cell wall provides structural integrity, protects against osmotic stress, and mediates interactions with the environment.

Hypothetical Workflow: Interference with Cell Wall Synthesis

Caption: Hypothetical workflow of this compound interfering with fungal cell wall synthesis.

This proposed mechanism suggests that this compound may inhibit key enzymes involved in the biosynthesis of chitin and/or β-glucans, the primary structural components of the fungal cell wall. Such inhibition would lead to a weakened cell wall, making the fungus susceptible to osmotic lysis and ultimately leading to cell death. This mode of action would be particularly effective against rapidly growing fungal structures like the hyphae of powdery mildew on the plant surface.

Quantitative Data (Illustrative Examples)

Due to the lack of specific studies on this compound's effect on powdery mildew, the following tables present hypothetical quantitative data based on typical fungicide efficacy studies. These tables are intended to serve as a template for how such data could be presented.

Table 1: In Vitro Fungicidal Activity of this compound Against Powdery Mildew (Illustrative)

| Fungicide | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Spore Germination Inhibition (%) |

| This compound | 1 | 45.2 ± 3.1 | 38.7 ± 2.5 |

| 10 | 82.5 ± 4.6 | 79.1 ± 3.9 | |

| 50 | 98.1 ± 1.2 | 95.4 ± 2.1 | |

| Control | 0 | 0 | 0 |

| Standard Fungicide | 10 | 95.3 ± 2.0 | 92.8 ± 3.3 |

Table 2: Efficacy of this compound in Controlling Powdery Mildew on Greenhouse-Grown Cucumber Plants (Illustrative)

| Treatment | Application Rate (g/L) | Disease Severity (%) | Control Efficacy (%) |

| This compound | 0.5 | 25.6 ± 3.8 | 61.3 |

| 1.0 | 12.1 ± 2.5 | 81.7 | |

| 2.0 | 5.4 ± 1.9 | 91.8 | |

| Untreated Control | - | 66.2 ± 5.1 | 0 |

| Standard Fungicide | 1.0 | 8.9 ± 2.2 | 86.6 |

Experimental Protocols (Illustrative Examples)

The following are detailed methodologies for key experiments that could be used to investigate the antifungal mode of action of this compound on powdery mildew.

In Vitro Mycelial Growth Inhibition Assay

-

Fungal Isolate: A pure culture of a powdery mildew species (e.g., Podosphaera xanthii) is maintained on a susceptible host plant (e.g., cucumber).

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-55°C, technical grade this compound, dissolved in a suitable solvent (e.g., acetone), is added to the media to achieve final concentrations of 1, 10, and 50 µg/mL. A control group with the solvent alone is also prepared.

-

Inoculation: A 5 mm mycelial plug from the edge of an actively growing powdery mildew colony is placed in the center of each PDA plate.

-

Incubation: Plates are incubated at 25 ± 1°C in the dark for 7-10 days.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the average colony diameter of the control group and T is the average colony diameter of the treatment group.

Spore Germination Assay

-

Spore Suspension: Conidia of the powdery mildew fungus are harvested from infected leaves by gently brushing them into sterile distilled water containing 0.01% Tween 80. The spore concentration is adjusted to 1 x 10^5 spores/mL using a hemocytometer.

-

Treatment: this compound is added to the spore suspension to achieve final concentrations of 1, 10, and 50 µg/mL. A control suspension with the solvent is also prepared.

-

Incubation: A 20 µL aliquot of each treated spore suspension is placed on a sterile glass slide, which is then placed in a humid chamber at 25 ± 1°C for 24 hours.

-

Data Collection: The number of germinated and non-germinated spores out of 100 observed spores per replicate is counted under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore. The percentage of spore germination inhibition is calculated.

Greenhouse Efficacy Trial

-

Plant Material: Cucumber seedlings are grown in a greenhouse until they have 3-4 true leaves.

-

Inoculation: Plants are inoculated with a fresh spore suspension of Podosphaera xanthii (1 x 10^5 spores/mL).

-

Fungicide Application: 24 hours after inoculation, plants are sprayed with different concentrations of a this compound formulation (0.5, 1.0, and 2.0 g/L) until runoff. A control group is sprayed with water, and another group is treated with a standard commercial fungicide.

-

Incubation: Plants are maintained in a greenhouse at 25/18°C (day/night) with a 14-hour photoperiod.

-

Disease Assessment: 14 days after treatment, the disease severity is assessed on the third and fourth leaves of each plant using a 0-5 rating scale, where 0 = no disease and 5 = >50% of the leaf area covered with powdery mildew.

-

Data Analysis: The disease severity is calculated, and the control efficacy is determined using the formula: Efficacy (%) = [(DS_control - DS_treated)/DS_control] x 100, where DS is the disease severity.

Conclusion and Future Directions

While this compound has demonstrated activity against powdery mildew, its precise mode of action remains an area for further investigation. The two leading hypotheses, inhibition of oxidative phosphorylation and interference with cell wall synthesis, provide a solid foundation for future research. Elucidating the exact mechanism is crucial for understanding its potential for resistance development and for its optimal use in integrated pest management programs.

Future research should focus on:

-

Biochemical assays to determine the specific enzymatic targets of this compound within the fungal cell.

-

Transcriptomic and proteomic studies to analyze the global cellular response of powdery mildew to this compound treatment.

-

Resistance monitoring to assess the risk of powdery mildew populations developing resistance to this compound.

A clearer understanding of this compound's antifungal mode of action will not only aid in its effective application but also contribute to the development of novel and more targeted antifungal agents.

References

Abiotic and Photodegradation of Chlorfenson: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenson (4-chlorophenyl 4-chlorobenzenesulfonate) is an obsolete organochlorine acaricide and insecticide. Understanding its environmental fate is crucial for assessing the long-term impact of its historical use and for the broader study of related chemical structures. This technical guide provides a comprehensive overview of the abiotic and photodegradation of this compound. Due to the limited availability of specific experimental data for this obsolete compound, this guide synthesizes information from related compounds and established principles of environmental chemistry to propose likely degradation pathways and detailed experimental protocols for their investigation. It outlines methodologies for conducting hydrolysis and photodegradation studies, identifying degradation products, and quantifying degradation kinetics. This document is intended to serve as a foundational resource for researchers investigating the environmental persistence and degradation of this compound and similar sulfonate ester-based compounds.

Introduction

This compound, also known by trade names such as Ovex and Ovochlor, was historically used to control mites and their eggs on various crops.[1] As a diphenyl sulfonate, its chemical structure suggests susceptibility to abiotic degradation processes, including hydrolysis and photolysis, which are critical pathways for the transformation of pesticides in the environment.[2][3] Abiotic degradation involves chemical reactions that do not require the intervention of living organisms, such as reactions with water (hydrolysis) or degradation induced by light (photodegradation).[3]

This guide details the theoretical framework for this compound's abiotic degradation and provides robust, adaptable experimental protocols for laboratory investigation.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound relevant to its environmental fate is presented in Table 1. Its low aqueous solubility and low volatility indicate that it is likely to persist in soil and aquatic sediments.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈Cl₂O₃S | [4] |

| Molecular Weight | 303.16 g/mol | [4] |

| Water Solubility | Practically insoluble | [4] |

| Vapor Pressure | 1.9 x 10⁻⁶ mm Hg at 20°C | [4] |

| Log Kow (estimated) | 4.21 | [4] |

| Koc (estimated) | 17,000 | [4] |

Abiotic Degradation Pathways

The primary abiotic degradation pathways for this compound are expected to be hydrolysis and photodegradation. In the atmosphere, it is predicted to degrade through reactions with photochemically-produced hydroxyl radicals.[4]

Hydrolysis

The this compound molecule contains a sulfonate ester linkage, which is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, which can be catalyzed by acid or base. Under alkaline conditions, this compound is known to hydrolyze.[4] The expected products of this hydrolysis are 4-chlorophenol and 4-chlorobenzenesulfonic acid. This is supported by the identification of p-chlorobenzenesulfonic acid as a metabolite in biological systems.[2][4]

The proposed hydrolytic degradation pathway is illustrated in the diagram below.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet spectrum of sunlight. For pesticides in the aquatic environment or on soil surfaces, both direct and indirect photolysis can be significant degradation routes.

-

Direct Photolysis: Occurs when the this compound molecule itself absorbs light energy, leading to the cleavage of chemical bonds. The aromatic rings in this compound suggest it can absorb UV light.

-

Indirect Photolysis: Involves the reaction of this compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or triplet-state dissolved organic matter. In the atmosphere, vapor-phase this compound is expected to be degraded by hydroxyl radicals with an estimated half-life of 2 to 3 days.[4]

The specific products of this compound photodegradation have not been documented. However, potential reactions could include cleavage of the sulfonate ester bond, reductive dechlorination, or hydroxylation of the aromatic rings.

Quantitative Degradation Data

Table 2: Hydrolysis of this compound - Kinetic Data (Hypothetical)

| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |

| 5 | 25 | Data Not Available | Data Not Available |

| 7 | 25 | Data Not Available | Data Not Available |

| 9 | 25 | Data Not Available | Data Not Available |

Table 3: Photodegradation of this compound - Kinetic Data (Hypothetical)

| Medium | Light Source | Quantum Yield (Φ) | Half-life (t½) (hours) |

| Purified Water | Simulated Sunlight | Data Not Available | Data Not Available |

| Natural Water | Simulated Sunlight | Data Not Available | Data Not Available |

| Soil Surface | Simulated Sunlight | Data Not Available | Data Not Available |

Experimental Protocols

The following sections detail the recommended experimental protocols for investigating the hydrolysis and photodegradation of this compound. These protocols are based on established guidelines for pesticide environmental fate studies.

General Analytical Methodology

A stability-indicating analytical method is essential for quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a suitable technique.

Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

-

This compound analytical standard

-

Sterile, buffered aqueous solutions at pH 5, 7, and 9.

-

Constant temperature incubator/water bath (25°C)

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) due to its low water solubility.

-